4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Lipophilicity CNS drug-likeness ADME profiling

4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897482-16-5) is a synthetic, fluorinated benzothiazole-piperazine derivative. It features a 4,6-difluorobenzothiazole core linked to a piperazine ring that is N-substituted with a 2-nitrobenzoyl moiety.

Molecular Formula C18H14F2N4O3S
Molecular Weight 404.39
CAS No. 897482-16-5
Cat. No. B2677046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897482-16-5
Molecular FormulaC18H14F2N4O3S
Molecular Weight404.39
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C18H14F2N4O3S/c19-11-9-13(20)16-15(10-11)28-18(21-16)23-7-5-22(6-8-23)17(25)12-3-1-2-4-14(12)24(26)27/h1-4,9-10H,5-8H2
InChIKeyNJMUODHVHQKFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897482-16-5): Compound Profile for Scientific Procurement


4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897482-16-5) is a synthetic, fluorinated benzothiazole-piperazine derivative. It features a 4,6-difluorobenzothiazole core linked to a piperazine ring that is N-substituted with a 2-nitrobenzoyl moiety. This compound has a molecular weight of 404.4 g/mol, no hydrogen bond donors, and a computed XLogP3 of 3.8, positioning it in a moderately lipophilic space relative to other drug-like benzothiazole-piperazine analogs [1]. Its potential applications span enzyme inhibitor design and receptor modulator research, though direct quantitative biological activity data for this precise structure remain limited in the open literature [1][2].

Procurement Risk: Why 4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole Cannot Be Simply Replaced by Similar Benzothiazole-Piperazine Derivatives


Benzothiazole-piperazine hybrids are frequently explored as privileged scaffolds in medicinal chemistry, but small structural variations dramatically alter biological readouts. For example, within a single congeneric series of 2-piperazinyl-benzothiazole PPARδ agonists, shifting from a piperazine to a piperidine linker or altering a terminal substituent changed EC50 values by over two orders of magnitude (from 4.1 nM to >1000 nM) [1]. The specific combination of 4,6-difluoro substitution on the benzothiazole and the 2-nitrobenzoyl group on the piperazine in CAS 897482-16-5 creates a unique steric, electronic, and lipophilic profile that cannot be replicated by non-fluorinated analogs, mono-fluoro variants, or derivatives lacking the ortho-nitrobenzoyl acceptor group. Substituting to a general benzothiazole-piperazine scaffold would invalidate any structure-activity relationship (SAR) correlation established with this exact compound.

Quantitative Differentiation Evidence: 4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole Against Closest Analogs


Increased Lipophilicity and Reduced Topological Polarity Compared to the Unsubstituted Piperazine Analog

The target compound (XLogP3 = 3.8; TPSA = 111 Ų) is substantially more lipophilic and less polar than the unsubstituted analog 4,6-difluoro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS 941869-91-6), which carries a free NH group. This structural modification alters the compound's ADME profile and target engagement potential, specifically reducing desolvation penalties in hydrophobic binding pockets [1]. A high-quality head-to-head comparison of experimental logP or permeability is not available; the values presented are model estimates. Direct experimental data are required to confirm this predicted differentiation.

Lipophilicity CNS drug-likeness ADME profiling

Predicted Acidic pKa Differentiates This Compound from Non-Nitrobenzoyl Substituted Analogs

The predicted pKa of 3.51 for the 2-nitrobenzoyl-containing target compound [1] reflects the electron-withdrawing character of the ortho-nitro group, which acidifies the amide carbonyl environment and enables a distinct formal charge state at physiological pH relative to analogs lacking this strong acceptor moiety. In contrast, non-nitro-substituted 2-piperazinyl-benzothiazole compounds such as the PPARδ agonist lead series described by Kato et al. (2023) typically exhibit pKa values > 7 for the piperazine nitrogen, remaining predominantly protonated at physiological pH [2]. No direct head-to-head experimental pKa measurements were found.

Ionization state Solubility PK/PD

Distinct Hydrogen Bond Acceptor Count Relative to the 4-Methoxy-7-Methyl Analog Creates Differential Interaction Potential

The target compound possesses 8 hydrogen bond acceptor sites with zero hydrogen bond donors, while the closely related 4-methoxy-7-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-80-8) is expected to have an additional acceptor atom from the methoxy group, altering its overall interaction fingerprint [1]. This absolute number of acceptors, combined with the absence of donors, restricts the compound's ability to engage in reciprocal hydrogen bonds with target proteins, a property that differentiates it from analogs that contain free hydroxyl, amino, or amide NH groups. The comparison is based on structural analysis; experimental binding data are lacking.

Structure-activity relationships Medicinal chemistry Target engagement

4,6-Difluoro Substitution Pattern on Benzothiazole Confers Class-Level Metabolic Stability Advantage Over Non-Fluorinated Analogs

The 4,6-difluoro substitution on benzothiazole is known within the class to enhance metabolic stability by blocking cytochrome P450-mediated hydroxylation at these positions, a strategy widely documented for fluorinated heterocycles [1]. The kujia source describes this as enhancing metabolic stability. Non-fluorinated 2-(4-acylpiperazin-1-yl)benzothiazole analogs would be expected to undergo faster oxidative metabolism at the unsubstituted 4- and 6-positions. Direct comparative metabolite identification studies for this exact compound are not available.

Metabolic stability Fluorine effects Benzothiazole SAR

Procurement-Driven Application Scenarios for 4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897482-16-5)


Structure-Activity Relationship (SAR) Profiling of 2-Acylpiperazinyl-Benzothiazole Series for PPARδ and Kinase Targets

Based on the compound's placement in the 2-piperazinyl-benzothiazole pharmacophore class, which has been shown to yield potent PPARδ agonists with EC50 values as low as 4.1 nM [1], this specific analog supplies a rationally designed, polarized nitrobenzoyl moiety that alters the electronic character of the amide linkage [2]. Researchers can systematically map how replacing an electron-rich or neutral benzoyl group with the electron-poor 2-nitrobenzoyl group shifts activity and selectivity.

Chemoinformatics Model Building: Predicting Binding Mode and ADME Property Changes Driven by Ortho-Nitrobenzoyl Substitution

The computed physicochemical properties of this compound (XLogP3 = 3.8, TPSA = 111 Ų, zero HBDs) position it in a favorable but underexplored region of drug-like chemical space [1]. Computational chemistry teams requiring experimental validation of in silico permeability or metabolic stability models can use this molecule as a test substrate for the 4,6-difluoro-2-(4-acylpiperazin-1-yl)benzothiazole substructure type.

Crystallography-Facilitated Fragment Elaboration and Target Engagement Studies

With a heavy atom count of 28 and a rigid benzothiazole core, this compound provides substantial electron density suitable for X-ray crystallography or cryo-EM ligand identification experiments [1]. Its fluorinated structure also permits 19F NMR-based binding assays, offering a label-free orthogonal method to confirm target engagement. This dual detectability makes it a practical choice for structural biology teams procuring a single, multifunctional probe molecule.

Quote Request

Request a Quote for 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.